molecular formula C8H5IN2O B13030132 8-iodo-1,6-naphthyridin-5(6H)-one

8-iodo-1,6-naphthyridin-5(6H)-one

Cat. No.: B13030132
M. Wt: 272.04 g/mol
InChI Key: KZJKEVXOGXRXCX-UHFFFAOYSA-N
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Description

8-iodo-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom at the 8th position and a keto group at the 5th position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iodo-1,6-naphthyridin-5(6H)-one typically involves the iodination of 1,6-naphthyridin-5(6H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-iodo-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The keto group can be reduced to an alcohol, or the compound can undergo oxidation to form more complex structures.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, thiourea, or alkyl halides under basic conditions.

    Oxidation and Reduction: Reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-iodo-1,6-naphthyridin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the iodine atom and the keto group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridin-5(6H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    8-Bromo-1,6-naphthyridin-5(6H)-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    8-Chloro-1,6-naphthyridin-5(6H)-one: Contains a chlorine atom, which can also influence its chemical and biological properties.

Uniqueness

8-iodo-1,6-naphthyridin-5(6H)-one is unique due to the presence of the iodine atom, which can participate in various chemical reactions and potentially enhance its biological activity. Its structure allows for diverse modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

8-iodo-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H5IN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12)

InChI Key

KZJKEVXOGXRXCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CNC2=O)I)N=C1

Origin of Product

United States

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